molecular formula C28H24N4O7 B14691895 [5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate CAS No. 24806-98-2

[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

Cat. No.: B14691895
CAS No.: 24806-98-2
M. Wt: 528.5 g/mol
InChI Key: BQZXOQPQTNDRLT-UHFFFAOYSA-N
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Description

[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a dibenzoyloxy group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the dibenzoyloxy groups and the benzoate ester. Common reagents used in these reactions include benzoyl chloride, triazole precursors, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving temperature control, pressure adjustments, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used under various conditions, often involving catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The triazole ring and benzoate ester groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    [5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate: Similar structure but with hydroxyl groups instead of dibenzoyloxy groups.

    [5-(3-Amino-1,2,4-triazol-1-yl)-3,4-diacetoxyoxolan-2-yl]methyl benzoate: Features acetoxy groups instead of dibenzoyloxy groups.

Uniqueness

What sets [5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate apart is its combination of the triazole ring with dibenzoyloxy groups and a benzoate ester. This unique arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

24806-98-2

Molecular Formula

C28H24N4O7

Molecular Weight

528.5 g/mol

IUPAC Name

[5-(3-amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C28H24N4O7/c29-28-30-17-32(31-28)24-23(39-27(35)20-14-8-3-9-15-20)22(38-26(34)19-12-6-2-7-13-19)21(37-24)16-36-25(33)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,29,31)

InChI Key

BQZXOQPQTNDRLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=N3)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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